molecular formula C23H34N6O4S B608048 ICEC0942 mesylate

ICEC0942 mesylate

Cat. No. B608048
M. Wt: 490.623
InChI Key: TWOCERCUSXLGOS-ZFNKBKEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ICEC0942, also known as PPDA-001 and CT7001, is a potent, orally active and selective CDK7 inhbitior. It selectively inhibits CDK7, with an IC50 of 40 nmol/L;  IC50 values for CDK1, CDK2, CDK5, and CDK9 were 45-, 15-, 230-, and 30-fold higher. In vitro studies show that a wide range of cancer types are sensitive to CDK7 inhibition with GI50 values ranging between 0.2 and 0.3 μmol/L. In xenografts of both breast and colorectal cancers, the drug has substantial antitumor effects. In addition, combination therapy with tamoxifen showed complete growth arrest of ER-positive tumor xenografts. ICEC0942 may also be effective in other cancers that display characteristics of transcription factor addiction, such as acute leukaemia and small-cell lung cancer.

Scientific Research Applications

ICEC0942 Mesylate in Cancer Treatment

  • Application : ICEC0942 is identified as a selective inhibitor of cyclin-dependent kinase 7 (CDK7) and has shown potential in cancer treatment, particularly for estrogen receptor-positive breast cancer. It has demonstrated significant antitumor effects in both breast and colorectal cancer xenografts. Moreover, its combination with hormone therapies like tamoxifen has shown complete growth arrest of ER-positive tumor xenografts, indicating its potential utility as a single agent or in combination with other treatments for breast cancer (Patel et al., 2018).

properties

Product Name

ICEC0942 mesylate

Molecular Formula

C23H34N6O4S

Molecular Weight

490.623

IUPAC Name

(3R,4R)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5&a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol mesylate

InChI

InChI=1S/C22H30N6O.CH4O3S/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29;1-5(2,3)4/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27);1H3,(H,2,3,4)/t17-,19+;/m1./s1

InChI Key

TWOCERCUSXLGOS-ZFNKBKEPSA-N

SMILES

O[C@H]1CNCC[C@@H]1CNC2=NC3=C(C(C)C)C=NN3C(NCC4=CC=CC=C4)=C2.OS(=O)(C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ICEC0942 mesylate;  PPDA-001;  PPDA-001;  PPDA-001;  GTPL9903;  GTPL-9903;  GTPL 9903;  ICEC0942;  ICEC-0942;  ICEC 0942;  CT7001;  CT-7001;  CT 7001; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.